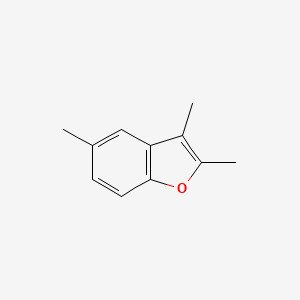

2,3,5-Trimethyl-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-4-5-11-10(6-7)8(2)9(3)12-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKGZCXVJHBECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943983 | |

| Record name | 2,3,5-Trimethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21417-73-2 | |

| Record name | Benzofuran, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021417732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Trimethyl 1 Benzofuran and Its Analogues

Classical Annulation and Cyclization Approaches

Classical methods for the construction of the benzofuran (B130515) ring system remain fundamental in organic synthesis. These approaches often involve condensation, cyclization, and rearrangement reactions, providing reliable routes to various benzofuran derivatives.

Condensation Reactions for Benzofuran Ring Formation

Condensation reactions are a cornerstone for the synthesis of the benzofuran nucleus. A common strategy involves the reaction of α-haloketones with substituted salicylaldehydes. For instance, the Rap–Stoermer reaction, a type of Dieckmann-like aldol (B89426) condensation, can be catalyzed by a base like triethylamine (B128534) to produce benzofuran derivatives in high yields. nih.gov Another approach utilizes the condensation of phenacyl phenyl ether using polyphosphoric acid in xylene at elevated temperatures or with other acids to form 2-arylbenzofurans. jocpr.com Aurones, a class of natural products, are synthesized through the condensation of coumaran-3-ones with aldehydes under acido-basic conditions. mdpi.com More electrophilic α,β-dicarbonyl compounds can also be condensed with 3-coumaranones to yield tetrasubstituted aurones. mdpi.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| α-Haloketones and Salicylaldehydes | Triethylamine | Benzofuran derivatives | nih.gov |

| Phenacyl phenyl ether | Polyphosphoric acid/Xylene, 130°C | 2-Arylbenzofurans | jocpr.com |

| Coumaran-3-ones and Aldehydes | Acido-basic conditions | Aurones | mdpi.com |

| 3-Coumaranones and α,β-Dicarbonyl compounds | Clay catalyst, Microwave | Tetrasubstituted aurones | mdpi.com |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful tool for constructing the benzofuran ring. One such method is the Dieckmann-like aldol condensation, which can be used to synthesize various benzofuran derivatives. nih.gov Oxidative cyclization is another important strategy. For example, o-cinnamyl phenols can undergo a regioselective 5-exo-trig intramolecular oxidative cyclization catalyzed by [PdCl₂(CH₃CN)₂] with benzoquinone as an oxidant to yield functionalized 2-benzyl benzo[b]furans. nih.govacs.org Furthermore, 2-hydroxy-1,4-diones can undergo a cyclization/oxidative aromatization cascade reaction catalyzed by trifluoroacetic acid with N-bromobutanimide as the oxidant to afford a variety of benzofuran derivatives. rsc.org A metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents. organic-chemistry.org

Rearrangement Reactions in Benzofuran Synthesis

Rearrangement reactions offer elegant pathways to the benzofuran core. The Perkin rearrangement, a coumarin-benzofuran ring contraction, converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govnih.govepfl.ch This reaction is initiated by base-catalyzed ring fission, followed by an intramolecular attack of the resulting phenoxide anion on a vinyl halide. nih.govnih.gov Microwave-assisted conditions have been shown to significantly reduce reaction times for the Perkin rearrangement. nih.govnih.gov

The Claisen rearrangement is another valuable tool. A gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade of quinols and alkynyl esters provides a facile route to diverse benzofuran derivatives. nih.govacs.orgacs.org Additionally, the Claisen rearrangement of 1,4-diaryloxy-2-butynes in the presence of a protonic acid can yield benzofuro[3,2-b]benzofuran derivatives, which can then be isomerized to benzofuro[2,3-b]benzofuran derivatives. sctunisie.org

Transition Metal-Catalyzed Synthetic Routes

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Palladium and copper-based catalytic systems are particularly prominent in the construction of the benzofuran ring.

Palladium-Catalyzed Reactions in Benzofuran Construction

Palladium catalysis offers a versatile platform for benzofuran synthesis. The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a widely used method. organic-chemistry.orgwikipedia.org A one-pot three-component synthesis of 2,3-disubstituted benzo[b]furans can be achieved from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions, often enhanced by microwave irradiation. nih.gov Palladium nanoparticles have also been employed to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another powerful palladium-catalyzed method for forming C-C bonds in benzofuran synthesis. organic-chemistry.orgwikipedia.orgyoutube.com Intramolecular Heck reactions are particularly efficient for creating the benzofuran ring system. youtube.comlibretexts.org Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids can produce a variety of benzofuran compounds, including 2,3-dialkylbenzofurans. nih.gov Furthermore, palladium catalysts can mediate the C-H arylation of benzofurans with various arylating agents. mdpi.com

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | 2-Iodophenols, Terminal Alkynes, Aryl Iodides | Palladium catalyst, Copper(I) cocatalyst | 2,3-Disubstituted Benzofurans | nih.gov |

| Heck Reaction | Unsaturated Halide, Alkene | Palladium catalyst, Base | Substituted Alkenes (precursors to benzofurans) | wikipedia.orgyoutube.com |

| Oxidative Annulation | Phenols, Alkenylcarboxylic Acids | Palladium catalyst | 2,3-Disubstituted Benzofurans | nih.gov |

| C-H Arylation | Benzofurans, Triarylantimony Difluorides | Pd(OAc)₂ | 2-Arylbenzofurans | mdpi.com |

Copper-Mediated and Copper-Catalyzed Strategies

Copper catalysts also play a significant role in the synthesis of benzofurans. A regioselective synthesis of polysubstituted benzofurans can be achieved through a one-pot copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This transformation involves a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org Copper(I) iodide can catalyze the hydration and annulation of 2-fluorophenylacetylene derivatives to produce substituted benzofurans. beilstein-journals.org Furthermore, a copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been developed to afford benzofuran derivatives. rsc.org

Rhodium- and Ruthenium-Catalyzed Annulations and Cycloisomerizations

Transition-metal catalysis, particularly with rhodium and ruthenium, has proven to be a powerful tool for the construction of the benzofuran core. These methods often involve C-H activation, annulation, and cycloisomerization reactions, offering high efficiency and functional group tolerance.

Rhodium-catalyzed reactions have been effectively used for the synthesis of substituted benzofurans. For instance, the rhodium-catalyzed multicomponent synthesis of optically active benzofurans has been reported. nih.gov Another approach involves the rhodium-mediated transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative to produce (C4) substituted benzofurans. nih.gov A novel synthesis of the benzofuran ring has been achieved through a rhodium-catalyzed C-H directing group migration between 1,3-diynes and N-benzoxyacetamide. nih.govacs.org This annulation reaction proceeds in the presence of NaOPiv·H₂O as an additive and dichloromethane (B109758) as the solvent, leading to the formation of benzofuran derivatives via C–H activation, migratory insertion, protonation, and intramolecular substitution. nih.govacs.org

Ruthenium-based catalysts also play a significant role in benzofuran synthesis. A well-defined cationic Ru-H complex can catalyze the dehydrative C-H alkylation of phenols with alcohols, and when diols are used, benzofuran derivatives are formed through a dehydrative C-H alkenylation and annulation reaction. organic-chemistry.org In 2021, a ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids was reported to synthesize benzofuran derivatives. nih.gov This process involves C–H alkenylation followed by oxygen-induced annulation, utilizing magnesium acetate (B1210297) as a base and γ-valerolactone (GVL) as a solvent to facilitate aerobic oxidation. nih.gov Another strategy involves the ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to yield benzofurans. organic-chemistry.org Furthermore, an effective Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides a chemo- and regioselective route to benzofurans through 5-endo cyclization. organic-chemistry.org

Table 1: Examples of Rhodium- and Ruthenium-Catalyzed Synthesis of Benzofuran Derivatives

| Catalyst/Reagents | Starting Materials | Product Type | Key Features |

| Rhodium catalyst, NaOPiv·H₂O | 1,3-diynes, N-benzoxyacetamide | Substituted benzofurans | C-H directing group migration, annulation |

| Cationic Ru-H complex | Phenols, diols | Benzofuran derivatives | Dehydrative C-H alkenylation and annulation |

| Ruthenium catalyst, Magnesium acetate, GVL | Alkynes, m-hydroxybenzoic acids | Benzofuran derivatives | C-H alkenylation, oxygen-induced annulation |

| Ruthenium catalyst | 1-allyl-2-allyloxybenzenes | Substituted benzofurans | C- and O-allyl isomerization, ring-closing metathesis |

Gold(I)-Catalyzed Cycloisomerizations

Gold catalysis has emerged as a powerful method for the synthesis of a wide variety of organic molecules, including benzofurans. researchgate.net Gold(I) complexes, in particular, are effective catalysts for the cycloisomerization of various unsaturated substrates due to their strong affinity for alkynes and allenes. morressier.comfrontiersin.org

A notable application of gold(I) catalysis is the cycloisomerization of o-alkynylphenols. This reaction provides a direct route to the benzofuran core. southwestern.edu For example, the cyclization of 2-(1-hexyn-1-yl)phenol can be achieved using a gold(I) catalyst like 5% JohnPhosAu(MeCN)SbF₆. southwestern.edu Another innovative approach involves a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade between quinols and alkynyl esters to produce diverse benzofuran derivatives. researchgate.net The use of difluorodiphenylsilane (B1584975) as a water-trapping reagent has been shown to improve the yield in this reaction. researchgate.net

Furthermore, a gold(I)-NHC (N-heterocyclic carbene) catalyzed migratory cyclization of 2-alkynylaryl benzyl (B1604629) ethers offers a smooth, room-temperature synthesis of benzofurans with low catalyst loading. morressier.com This method avoids the need for a Brønsted acid co-catalyst as the migration of the electron-rich alkyl group facilitates catalyst turnover. morressier.com Gold-catalyzed tandem reactions of o-alkynylphenols with diazo compounds have also been developed, yielding 2,3-disubstituted benzofurans under mild conditions. researchgate.net

Table 2: Gold(I)-Catalyzed Synthesis of Benzofuran Derivatives

| Catalyst/Reagents | Starting Materials | Product Type | Key Features |

| JohnPhosAu(MeCN)SbF₆ | 2-(1-hexyn-1-yl)phenol | 2-butylbenzofuran | Cycloisomerization of o-alkynylphenol |

| JohnPhosAuCl/AgNTf₂, Ph₂SiF₂ | Quinols, alkynyl esters | Diverse benzofuran derivatives | Intermolecular alkoxylation/Claisen rearrangement/condensation cascade |

| Gold(I)-IPr hydroxide (B78521) tetrafluoroborate (B81430) dimer | 2-alkynylaryl benzyl ethers | Benzofurans | Migratory cyclization, room temperature, low catalyst loading |

| Gold catalyst | o-alkynylphenols, diazo compounds | 2,3-disubstituted benzofurans | Tandem reaction, mild conditions |

Other Metal-Catalyzed Methods (e.g., low-valent titanium, FeCl₃-mediated)

Besides rhodium, ruthenium, and gold, other metals have been successfully employed in the synthesis of benzofurans. Low-valent titanium and iron(III) chloride are notable examples that offer alternative and efficient synthetic routes.

Low-Valent Titanium:

Low-valent titanium, generated from the reduction of titanium trichloride (B1173362) with zinc powder, is a versatile reagent for carbon-carbon bond formation. researchgate.netajol.info It has been utilized in the intramolecular cyclization of ketoesters, derived from the acylation of o-hydroxyacetophenone with various acid chlorides, to produce benzofurans in good yields. researchgate.netajol.infojocpr.com A key advantage of this method is that the cyclization occurs simultaneously with the formation of the low-valent titanium catalyst, eliminating the need for a separate pre-reduction step. researchgate.netajol.infojocpr.com The oxophilicity and electron transfer capability of low-valent titanium promote the reductive deoxygenation of carbonyl compounds. ajol.info While this method is effective and offers a simple workup, it requires stoichiometric amounts of the titanium reagent. ajol.info

FeCl₃-Mediated Synthesis:

Iron(III) chloride (FeCl₃) has been utilized as both a Lewis acid and an oxidant in the synthesis of benzofurans. researchgate.net An efficient method involves the FeCl₃-mediated intermolecular tandem reaction of anisole (B1667542) with glyoxal (B1671930) monohydrates, affording benzofurans in moderate to good yields under mild conditions. researchgate.net This approach is advantageous due to the use of readily available starting materials, high atom economy, and good functional group tolerance. researchgate.net Another FeCl₃-mediated method is the intramolecular cyclization of electron-rich α-aryl ketones, which allows for the construction of the benzofuran ring through direct oxidative aromatic C-O bond formation. nih.govnih.gov The presence of an alkoxy substituent on the benzene (B151609) ring of the substrate is crucial for an efficient cyclization. nih.govnih.gov Iron(III) chloride has also been used to catalyze the regioselective iodination of an aryl ring, followed by a copper-catalyzed O-arylation to form benzo[b]furans in a one-pot process. acs.org

Table 3: Benzofuran Synthesis using Low-Valent Titanium and FeCl₃

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| Low-valent titanium (from TiCl₃ and Zn) | Ketoesters from o-hydroxyacetophenone | Substituted benzofurans | Intramolecular cyclization, simultaneous catalyst formation |

| FeCl₃ | Anisole, glyoxal monohydrates | Benzofurans | Intermolecular tandem reaction, Lewis acid and oxidant |

| FeCl₃ | Electron-rich α-aryl ketones | 3-functionalized benzo[b]furans | Intramolecular cyclization, oxidative C-O bond formation |

| FeCl₃, Copper catalyst | 1-aryl- or 1-alkylketones | Benzo[b]furans | One-pot iodination and O-arylation |

Metal-Free and Organocatalytic Synthesis of Benzofuran Derivatives

While metal-catalyzed methods are prevalent, metal-free and organocatalytic approaches for benzofuran synthesis have gained significant attention due to their environmental and economic benefits. These methods often utilize readily available and less toxic reagents and catalysts.

One notable metal-free method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents. organic-chemistry.org Stoichiometric amounts of (diacetoxyiodo)benzene (B116549) in acetonitrile (B52724) can afford the desired products in good yields. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has also been developed, using a catalytic amount of (diacetoxyiodo)benzene in the presence of m-chloroperbenzoic acid. organic-chemistry.org

Organocatalytic approaches have also been explored. For example, a triflimide/trimethylsilyl (B98337) trifluoromethanesulfonate-catalyzed, transition-metal-free synthesis of benzofuran heterocycles has been reported. researchgate.net This method involves the reaction of substituted aldehydes with substituted o-alkenyl phenols. researchgate.net Another example is the use of triethylamine as a basic catalyst in the Rap–Stoermer reaction between α-haloketones and substituted salicylaldehydes to produce benzofuran derivatives in remarkable yields under neat conditions. nih.gov Furthermore, a catalyst-free reaction between nitroepoxides and salicylaldehydes using K₂CO₃ in DMF at 110 °C has been developed to synthesize various benzofuran derivatives. acs.org

Table 4: Metal-Free and Organocatalytic Synthesis of Benzofurans

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| (Diacetoxyiodo)benzene | ortho-Hydroxystilbenes | 2-Arylbenzofurans | Metal-free cyclization with hypervalent iodine reagent |

| Triflimide/TMSOTf | Substituted aldehydes, o-alkenyl phenols | Substituted benzofurans | Organocatalyzed cascade reaction |

| Triethylamine | α-Haloketones, salicylaldehydes | Benzofuran derivatives | Base-catalyzed Rap–Stoermer reaction under neat conditions |

| K₂CO₃ | Nitroepoxides, salicylaldehydes | Benzofuran derivatives | Catalyst-free cascade reaction |

Green Chemistry-Oriented Approaches to Benzofuran Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzofuran synthesis. These approaches focus on reducing waste, using less hazardous solvents, and improving energy efficiency.

Microwave irradiation has been effectively utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov A new method for the synthesis of benzofuran-3(2H)-ones under microwave conditions has been investigated, providing a facile route to these important dihydrobenzofuranones in yields ranging from 43% to 58%. nih.govresearchgate.net The synthesis of 2-[1-(5,8-dihydro quinoxalino[2,3-b]indoloacetyl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-5-yl] phenyl derivatives from the corresponding acetohydrazide and chalcones has also been achieved using a microwave-assisted route. nih.gov This method has been noted for being more time-saving and regioselective than traditional synthesis.

Performing reactions without a solvent or in a "neat" condition is a key aspect of green chemistry as it reduces solvent waste and can simplify product purification. A solvent-free, microwave-assisted Claisen-Schmidt reaction of 2-acetyl-3,5-dimethyl-6-benzoyl benzodifuran with aromatic or heteroaromatic aldehydes has been developed to synthesize a series of chalcone (B49325) derivatives. scilit.com Additionally, as mentioned previously, the triethylamine-catalyzed Rap–Stoermer reaction for the synthesis of benzofuran derivatives can be carried out under neat (solvent-free) conditions, resulting in excellent yields. nih.gov

Aqueous Media and Heterogeneous Catalysis

The synthesis of benzofuran derivatives, including analogues of 2,3,5-trimethyl-1-benzofuran, is increasingly moving towards more environmentally benign methods. The use of aqueous media and heterogeneous catalysts addresses the growing need for sustainable chemical processes. While specific examples focusing solely on 2,3,5-trimethyl-1-benzofuran are not extensively detailed in the provided results, the principles can be applied to its synthesis.

Heterogeneous acid catalysts are instrumental in the conversion of biomass-derived carbohydrates into valuable furan (B31954) compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net These reactions, which involve dehydration of pentoses and hexoses, are often promoted in an acidic medium. researchgate.net Solid acid catalysts such as zeolites and sulfated or phosphated mesoporous oxides are commonly employed. researchgate.net The direct conversion of glucose, obtained from the depolymerization of cellulosic biomass, into HMF using heterogeneous catalytic methods is a particularly attractive route due to its applicability in continuous production processes. researchgate.net The use of biphasic solvent systems, combining water with organic solvents like DMSO, DMF, or THF, can enhance the transformation of biomass to the desired furan products. researchgate.net

For instance, the production of furfural from xylose, derived from hemicellulose, occurs through a series of cascade reactions facilitated by acid catalysts. researchgate.net Similarly, HMF can be further processed into other valuable chemicals. researchgate.net The principles of using heterogeneous acid catalysts in aqueous or biphasic systems for furan ring formation are transferable to the synthesis of more complex benzofurans.

| Catalyst Type | Substrate Example | Product Example | Solvent System | Reference |

| Heterogeneous Acid Catalysts (e.g., zeolites, sulfated oxides) | Glucose | 5-Hydroxymethylfurfural (HMF) | Water, Biphasic (e.g., Water/DMSO) | researchgate.net |

| Heterogeneous Acid Catalysts | Xylose | Furfural | Aqueous | researchgate.net |

C-H Activation Methodologies for Benzofuran Scaffold Assembly

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and step-economical strategy for the synthesis of complex organic molecules, including the benzofuran scaffold. nih.govmdpi.com This approach avoids the pre-functionalization of starting materials, leading to more efficient synthetic routes.

Several transition metals, most notably palladium (Pd) and ruthenium (Ru), have been successfully employed to catalyze the C-H activation/cyclization sequence for benzofuran synthesis. nih.govrsc.org

A notable palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes through a C-H tandem activation/oxidation reaction. nih.gov Although the precise mechanism is still under investigation, it is believed to proceed via a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence. nih.gov Another strategy involves the use of an 8-aminoquinoline (B160924) (8-AQ) directing group to guide the C-H arylation of benzofuran-2-carboxamides at the C3 position using a palladium catalyst. mdpi.com This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents with high efficiency. mdpi.com The proposed mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. mdpi.com

Ruthenium-catalyzed C-H activation has also proven effective. For example, a versatile ruthenium(II) complex, [{RuCl2(p-cymene)}2], can facilitate the site-selective C-H oxygenation of weakly-coordinating aldehydes to produce salicylaldehydes, which are key precursors for benzofurans. nih.gov Furthermore, an efficient method for the synthesis of 2,3-diarylbenzofuran-4-carboxylic acids has been developed using Ru-catalyzed C-H alkenylation of m-hydroxybenzoic acids with alkynes, followed by aerobic annulation where air serves as a mild oxidant. rsc.org This protocol exhibits high regioselectivity for the C-H bonds and has been applied to the total synthesis of natural products containing a benzofuran core. rsc.org

Other metals like iron and copper have also been utilized. An iron(III) chloride-mediated intramolecular cyclization of electron-rich aryl ketones allows for the construction of the benzofuran ring via direct oxidative aromatic C–O bond formation. nih.gov Copper catalysts have been employed in the synthesis of benzofurans through the addition of ketenes to o-hydroxybenzophenones. nih.gov

| Catalyst System | Reactants | Key Transformation | Reference |

| Palladium | 2-Hydroxystyrenes and Iodobenzenes | Tandem Heck reaction/oxidative cyclization | nih.gov |

| Palladium with 8-AQ directing group | Benzofuran-2-carboxamides and Aryl/Heteroaryl halides | C-H arylation at C3 position | mdpi.com |

| Ruthenium(II) complex | Weakly-coordinating aldehydes | Site-selective C-H oxygenation | nih.gov |

| Ruthenium catalyst | m-Hydroxybenzoic acids and Alkynes | C-H alkenylation and aerobic annulation | rsc.org |

| Iron(III) chloride | Electron-rich aryl ketones | Intramolecular oxidative C-O bond formation | nih.gov |

| Copper(I) | o-Hydroxybenzophenones and Ketenes | Addition and cyclization | nih.gov |

Reactivity and Mechanistic Investigations of 2,3,5 Trimethyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) Core

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. In benzofurans, the fused benzene (B151609) and furan (B31954) rings exhibit distinct reactivity patterns. The furan ring is generally more susceptible to electrophilic attack than the benzene ring due to the electron-donating nature of the oxygen heteroatom.

Halogenation Studies

The introduction of halogen atoms onto the benzofuran scaffold is a crucial transformation for further functionalization. Studies on benzofuran derivatives have shown that halogenation, such as bromination, can occur on the benzene ring. For instance, the reaction of a benzofuran-derived polycyclic phenol (B47542) with bromine resulted in the formation of a dibromo-substituted product, indicating substitution on the benzene portion of the molecule. researchgate.net

| Reactant | Reagent | Product | Reference |

| Benzofuran-derived polycyclic phenol | Bromine | 2,6-dibromo-4-(6-bromo-1,4-dihydro-benzo[b]naphtha[2,3-d]furan-11-yl)-phenol | researchgate.net |

This table showcases a representative halogenation reaction on a complex benzofuran derivative.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto an aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org The electrophile in nitration is the nitronium ion (NO₂⁺), typically generated from nitric acid and a strong acid catalyst like sulfuric acid. libretexts.orglibretexts.orgstackexchange.comechemi.com For sulfonation, sulfur trioxide (SO₃) in the presence of sulfuric acid (fuming sulfuric acid) serves as the electrophile. masterorganicchemistry.comlibretexts.orglibretexts.org

While specific studies on the nitration and sulfonation of 2,3,5-trimethyl-1-benzofuran are not extensively detailed in the provided search results, the general principles of electrophilic substitution on benzofurans suggest that reaction would likely occur on the electron-rich furan ring. However, the precise regioselectivity would be influenced by the directing effects of the methyl groups and the oxygen atom. For unsubstituted benzofuran, nitration has been shown to yield 2-nitrobenzo[b]furan. researchgate.net

| Reaction | Reagents | Electrophile | Typical Product (unsubstituted benzofuran) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitrobenzo[b]furan |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Benzenesulfonic acid |

This table summarizes the reagents and electrophiles for nitration and sulfonation and provides an example product for unsubstituted benzofuran.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry. researchgate.net These reactions involve the alkylation or acylation of an aromatic ring using an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. uni.edu While Friedel-Crafts acylation of benzofurans can lead to a mixture of C2 and C3 substituted products, indicating a lack of high regioselectivity, it remains a valuable tool for the synthesis of acylated benzofurans. nih.gov The acetylation of 2,3-dimethylbenzofuran (B1586527) has been noted as an example of a 'non-conventional' Friedel-Crafts reaction. rsc.org

| Reaction Type | General Reactants | Catalyst | Potential Challenge |

| Friedel-Crafts Alkylation | Alkyl halide | Lewis Acid (e.g., AlCl₃) | Polyalkylation, Rearrangements |

| Friedel-Crafts Acylation | Acyl halide/anhydride (B1165640) | Lewis Acid (e.g., AlCl₃) | Low C2/C3 regioselectivity in some cases |

This table outlines the general parameters and a potential challenge of Friedel-Crafts reactions on benzofurans.

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions of benzofurans often target the furan ring, which can be rendered susceptible to nucleophilic attack under certain conditions.

Metalation and Lithiation Chemistry (e.g., regioselective lithiation)

Metalation, particularly lithiation, is a powerful strategy for the functionalization of heterocyclic compounds. baranlab.org For benzofurans, lithiation preferentially occurs at the C2 position if it is unsubstituted. rsc.org This regioselectivity is driven by the acidity of the C2 proton, which is enhanced by the adjacent oxygen atom. If the C2 position is blocked, lithiation may not occur or may proceed at a different position. rsc.org However, the presence of a directing group at C2 can facilitate lithiation at the C3 position. rsc.org To prevent undesired anion migration to the 2-position, a trimethylsilyl (B98337) (TMS) group can be used as a protecting group at C2, enabling stable lithiated species to be formed at other positions. lookchem.comresearchgate.net

| Position of Lithiation | Conditions/Influencing Factors | Reference |

| C2 | Unsubstituted C2 position | rsc.org |

| C3 | C2 position is blocked or contains a directing group | rsc.org |

| Other positions (e.g., C7) | Use of a protecting group at C2 (e.g., TMS) | lookchem.comresearchgate.net |

This table illustrates the regioselectivity of lithiation on the benzofuran ring under different conditions.

Oxidation and Reduction Pathways of the Benzofuran System

The benzofuran ring system can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

The oxidation of benzofurans can proceed through various pathways depending on the oxidant and the substitution pattern of the benzofuran. For instance, the oxidation of 2,3,6-trimethylphenol (B1330405) is a key step in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone, an important intermediate for Vitamin E. rsc.org The oxidation of 2,5,7-trimethyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid yields the corresponding sulfoxide (B87167) and sulfone. nih.govnih.gov Biomimetic oxidation of benzofurans using hydrogen peroxide and manganese(III) porphyrin catalysts can lead to the formation of epoxides, which can then undergo further reactions. mdpi.com The oxidation of a furan ring containing a β-ketoester at the 2-position with Mn(III)/Co(II) catalysts can result in the formation of 4-hydroxy-2-cyclohexen-1-ones, which can be converted to benzofuran derivatives. researchgate.netnih.gov

Reduction of the benzofuran system can also be achieved. For example, a triflate derivative of a benzofuranone can be reduced to the parent benzofuran. oregonstate.edu

| Reaction Type | Reactants/Catalysts | Product(s) | Reference |

| Oxidation | 2,3,6-trimethylphenol, O₂, Co catalyst | 2,3,5-trimethyl-1,4-benzoquinone | rsc.org |

| Oxidation | 2,5,7-trimethyl-3-phenylsulfanyl-1-benzofuran, 3-chloroperoxybenzoic acid | 2,5,7-trimethyl-3-phenylsulfinyl-1-benzofuran, 2,5,7-trimethyl-3-phenylsulfonyl-1-benzofuran | nih.govnih.gov |

| Oxidation | Benzofuran, H₂O₂, Mn(III) porphyrin | Epoxides | mdpi.com |

| Reduction | Benzofuranone triflate | Benzofuran | oregonstate.edu |

This table provides examples of oxidation and reduction reactions involving the benzofuran system.

Cycloaddition Reactions Involving the Benzofuran Moiety (e.g., cyclopropanation)

The C2-C3 double bond of the benzofuran core is a key site for cycloaddition reactions. Although specific studies on 2,3,5-trimethyl-1-benzofuran are not extensively documented, research on related benzofuran structures demonstrates their participation in various cycloaddition processes, including cyclopropanation and [4+2] cycloadditions.

Cyclopropanation: The formation of a cyclopropane (B1198618) ring fused to the benzofuran skeleton can be achieved through the reaction of the C2-C3 double bond with a carbene or carbene equivalent. Rhodium-catalyzed reactions of diazo compounds are among the most effective methods for cyclopropanation of alkenes. wikipedia.org For instance, the rhodium-catalyzed intermolecular cyclopropanation of the parent benzo[b]furan with diazobutenoates leads to the formation of benzo[b]furan-derived cyclopropanes in a diastereo- and enantioselective manner. researchgate.net The mechanism of these metal-catalyzed reactions generally involves the initial formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org Given the electrophilic nature of metal-bound carbenes, the electron-rich C2-C3 double bond of a substituted benzofuran like 2,3,5-trimethyl-1-benzofuran would be expected to be a reactive partner in such transformations.

Recent developments have also established base-promoted formal (2+1) cycloadditions using benzofuran-derived oxadienes and bromomalonates to produce spirocyclopropanes with high diastereoselectivity. thieme-connect.de While this involves a different starting material, it highlights the versatility of the benzofuran scaffold in constructing complex spirocyclic systems.

Photochemical Cycloadditions: Photochemical reactions provide another avenue for cycloadditions. For example, the photooxygenation of 2,3-dimethylbenzo[b]furan at low temperatures results in the formation of a dioxetane, which is a [2+2] cycloadduct of oxygen across the C2-C3 double bond. researchgate.net Other photochemical cycloadditions, such as the Paterno-Büchi reaction with carbonyl compounds, can also occur at the furanoid double bond. researchgate.net

Diels-Alder Type Reactions: Benzofuran derivatives can also participate as dienophiles or as part of a diene system in [4+2] cycloaddition reactions. For example, benzofuran-derived azadienes have been shown to undergo an acid-controlled [4+2] cycloaddition to construct spiro[benzofuran-2,3'-benzofuro[3,2-b]pyridine] frameworks with high yields.

The table below summarizes representative cyclopropanation reactions involving benzofuran derivatives, which serve as models for the expected reactivity of 2,3,5-trimethyl-1-benzofuran.

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type | Reference |

| Benzo[b]furan | Diazobutenoates | Rhodium catalyst | Cyclopropane-benzo[b]furan | researchgate.net |

| Benzofuran-derived oxadiene | Diethyl bromomalonate | K₂CO₃, THF, 50 °C | Benzofuranone-based spirocyclopropane | thieme-connect.de |

| 2,3-Dimethylbenzo[b]furan | O₂ | Methylene blue sensitizer, hν, -78 °C | Dioxetane | researchgate.net |

| Styrene | N-sulfonyl-1,2,3-triazole | Chiral Rh(II) complex | Cyclopropane | nih.gov |

Ring-Opening and Rearrangement Reactions

The fused heterocyclic ring system of benzofurans can undergo cleavage or rearrangement under specific conditions, leading to structurally diverse products.

Ring-Opening Reactions: A notable ring-opening reaction is the isomerization of the dioxetane formed from the photooxygenation of 2,3-dimethylbenzo[b]furan. researchgate.net This unstable [2+2] cycloadduct readily isomerizes at room temperature, cleaving the furan ring to yield 2-acetoxy acetophenone. researchgate.net This transformation represents a formal cleavage of the C2-C3 bond and the C1-O bond of the original benzofuran structure.

Rearrangement Reactions: Sigmatropic rearrangements are powerful reactions for forming carbon-carbon bonds and are applicable to systems containing allyl ether or related functionalities. nih.govrsc.org The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is a classic example. wikipedia.orgmdpi.com An allyl phenyl ether, upon heating, rearranges to form an ortho-substituted phenol. wikipedia.org In the context of benzofuran chemistry, related researchgate.netresearchgate.net-sigmatropic rearrangements of transiently formed N-trifluoroacetyl enehydroxylamines have been utilized as an efficient method for synthesizing dihydrobenzofurans and benzofurans under mild conditions. This type of rearrangement proceeds smoothly, accelerated by the trifluoroacetyl group, to facilitate cyclization. While not a rearrangement of the benzofuran ring itself, it demonstrates the utility of sigmatropic shifts in building the core structure.

The table below provides examples of ring-opening and rearrangement reactions relevant to the benzofuran scaffold.

| Starting Material | Reagents / Conditions | Reaction Type | Product | Reference |

| 2,3-Dimethylbenzo[b]furan | 1. O₂, hν, -78 °C; 2. Room Temp. | Photooxygenation / Ring-opening | 2-Acetoxy acetophenone | researchgate.net |

| O-phenyl-oxime derivative | Trifluoroacetic anhydride (TFAA), Et₃N | researchgate.netresearchgate.net-Sigmatropic Rearrangement / Cyclization | Dihydrobenzofuran | |

| Allyl phenyl ether | Heat | researchgate.netresearchgate.net-Claisen Rearrangement | o-Allylphenol | wikipedia.org |

Frontier Orbital Theory Applied to Benzofuran Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comacs.org The energies and spatial distributions of these frontier orbitals are key to understanding reaction pathways. youtube.comjetir.org

According to FMO theory, the reactivity of the parent benzo[b]furan towards electrophiles is governed by the frontier electron populations, with the carbons having greater populations being more reactive. researchgate.net For benzofuran, the HOMO is primarily localized on the furan ring, particularly at the C2 and C3 positions, making this the nucleophilic part of the molecule and the most likely site for electrophilic attack and cycloadditions. The LUMO, conversely, would dictate the molecule's reactivity as an electrophile.

The introduction of substituents significantly alters the electronic properties and thus the reactivity of the benzofuran system. researchgate.net The three methyl groups in 2,3,5-trimethyl-1-benzofuran are electron-donating groups through an inductive effect. Their presence is expected to have the following consequences:

HOMO Energy: The electron-donating nature of the methyl groups at the C2, C3, and C5 positions will increase the electron density of the heterocyclic and benzene rings. This will raise the energy of the HOMO, making the molecule more nucleophilic and more reactive towards electrophiles and in cycloaddition reactions compared to the unsubstituted benzofuran.

LUMO Energy: The energy of the LUMO is also likely to be raised, which would make the molecule a weaker electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. jetir.org The electron-donating substituents will likely decrease the HOMO-LUMO energy gap of 2,3,5-trimethyl-1-benzofuran, suggesting it is more polarizable and more reactive than the parent compound. jetir.org

Regioselectivity: The location of the substituents directs the regioselectivity of reactions. The methyl groups at C2 and C3 directly influence the electron density at the most reactive sites of the furan ring. In cycloaddition reactions, the precise distribution of the HOMO and LUMO coefficients, influenced by these substituents, will determine the orientation of the incoming reactant. acs.org For instance, in 1,3-cycloadditions, the orientation can be studied by a perturbational approach using computational methods to calculate the molecular orbitals.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for exploring the molecular properties of benzofuran derivatives, including their FMOs, to understand their chemical reactivity. jetir.orgresearchgate.net Such analyses can provide detailed maps of electrostatic potential and orbital densities, pinpointing the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Derivatization and Functionalization Strategies for 2,3,5 Trimethyl 1 Benzofuran

Introduction of Diverse Functional Groups onto the Benzofuran (B130515) Scaffold

The inherent reactivity of the 2,3,5-trimethyl-1-benzofuran nucleus allows for the introduction of a variety of functional groups, which can significantly alter its physicochemical and biological properties. The primary sites for functionalization include the aromatic benzene (B151609) ring and the furan (B31954) ring.

Electrophilic aromatic substitution reactions are a common strategy to introduce functional groups onto the benzene portion of the molecule. The positions ortho and para to the oxygen atom (C4, C6, and C7) are activated towards electrophiles. However, the existing methyl group at the 5-position directs incoming electrophiles primarily to the 4- and 6-positions. Common electrophilic substitution reactions applicable to the benzofuran scaffold include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. chempedia.infotcichemicals.com These halogenated derivatives serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. researchgate.netresearchgate.netmasterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for a wide range of chemical transformations.

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto the aromatic ring, typically at the 6-position, as seen in the acetylation of the related 2,3-dimethylbenzofuran (B1586527). rsc.orgcore.ac.uk This reaction introduces a ketone functionality, which can be further modified.

Functionalization of the furan ring, particularly at the C2 and C3 positions, is also a key strategy. While the 2- and 3-positions are already substituted with methyl groups in the parent compound, these methyl groups themselves can be sites for further reaction, such as radical halogenation, to introduce a handle for subsequent modifications.

Synthesis of Substituted 2,3,5-Trimethyl-1-benzofuran Derivatives

The synthesis of derivatives of 2,3,5-trimethyl-1-benzofuran can be approached either by modification of the pre-formed heterocycle or by de novo synthesis from appropriately substituted precursors.

One common synthetic route to substituted benzofurans involves the reaction of a substituted phenol (B47542) with a suitable coupling partner. For instance, 2,3,5-trimethyl-1-benzofuran itself can be synthesized from 2,3,5-trimethylphenol (B45783). ontosight.ai By employing substituted phenols or modifying the coupling partner, a diverse range of derivatives can be accessed.

Furthermore, functional groups introduced onto the 2,3,5-trimethyl-1-benzofuran scaffold, as described in the previous section, serve as entry points for the synthesis of a wide array of derivatives. For example, a halogenated derivative can be converted to organometallic reagents (e.g., Grignard or organolithium reagents) which can then react with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, and they are highly applicable to the functionalization of the 2,3,5-trimethyl-1-benzofuran scaffold. organic-chemistry.orgnih.govrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

For the 2,3,5-trimethyl-1-benzofuran system, halogenated derivatives, particularly at the 4-, 6-, or 7-positions, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. This allows for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, providing a method to introduce alkenyl substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, leading to the formation of alkynyl-substituted benzofurans.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Tsuji-Trost Reaction: While typically applied to allylic systems, related palladium-catalyzed nucleophilic substitution reactions can be used to functionalize derivatives of 2,3,5-trimethyl-1-benzofuran, for instance, at a functionalized methyl group. unicatt.it

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being highly effective. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Benzofuran Scaffolds

| Coupling Reaction | Substrate | Reagent | Product Type |

| Suzuki-Miyaura | Halogenated Benzofuran | Boronic Acid/Ester | Aryl/Alkyl Substituted Benzofuran |

| Heck | Halogenated Benzofuran | Alkene | Alkenyl Substituted Benzofuran |

| Sonogashira | Halogenated Benzofuran | Terminal Alkyne | Alkynyl Substituted Benzofuran |

| Buchwald-Hartwig | Halogenated Benzofuran | Amine | Amino Substituted Benzofuran |

Regioselective Functionalization of the Benzofuran Nucleus

Controlling the position of newly introduced functional groups, or regioselectivity, is a critical aspect of synthesizing specific derivatives of 2,3,5-trimethyl-1-benzofuran. The inherent electronic properties of the benzofuran ring system and the directing effects of the existing methyl groups play a significant role in determining the outcome of chemical reactions.

In electrophilic aromatic substitution reactions on the benzene ring, the activating effect of the furan oxygen directs incoming electrophiles to the C4 and C6 positions. The methyl group at C5 further influences this selectivity, often leading to a mixture of products. The precise ratio of these isomers can sometimes be controlled by the choice of reagents and reaction conditions. For example, in the acylation of 2,3-dimethylbenzofuran, substitution occurs preferentially at the 6-position. rsc.org

Functionalization of the furan ring also exhibits regioselectivity. The C2 position is generally more reactive towards electrophiles than the C3 position in unsubstituted benzofuran. However, in 2,3,5-trimethyl-1-benzofuran, both positions are blocked by methyl groups. Reactions at these positions would therefore likely proceed through functionalization of the methyl groups themselves, for example via radical halogenation, which would be expected to show some selectivity for the C2-methyl group due to the stability of the resulting benzylic-type radical.

Directed metalation, using a directing group to guide a metalating agent (like an organolithium reagent) to a specific position, is a powerful strategy for achieving high regioselectivity. By introducing a suitable directing group at a specific position, it is possible to achieve lithiation, and subsequent electrophilic quench, at an otherwise unreactive site.

The development of C-H activation/functionalization reactions also offers new avenues for the regioselective derivatization of the benzofuran scaffold, potentially allowing for direct functionalization of specific C-H bonds without the need for pre-functionalized starting materials. rsc.org

Spectroscopic and Advanced Analytical Characterization Techniques for 2,3,5 Trimethyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the complete atomic connectivity of 2,3,5-Trimethyl-1-benzofuran can be established.

The ¹H NMR spectrum of 2,3,5-Trimethyl-1-benzofuran provides information about the number of different types of protons and their immediate chemical environment. The expected signals include three distinct singlets for the three methyl groups and three signals for the protons on the aromatic ring. The chemical shifts (δ) are influenced by the electron density around the nuclei, with the aromatic protons appearing at higher chemical shifts (downfield) compared to the aliphatic methyl protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 2,3,5-Trimethyl-1-benzofuran, eleven distinct signals are expected, corresponding to the eight carbons of the benzofuran (B130515) core and the three methyl carbons. The chemical shifts of the benzofuran carbons are characteristic of aromatic and heterocyclic systems. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2,3,5-Trimethyl-1-benzofuran Predicted values are based on the analysis of similar benzofuran structures.

¹H NMR Data| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2-CH₃ | 2.2 - 2.4 | Singlet |

| 3-CH₃ | 2.1 - 2.3 | Singlet |

| 5-CH₃ | 2.4 - 2.5 | Singlet |

| H-4 | 7.2 - 7.3 | Singlet (or narrow doublet) |

| H-6 | 6.9 - 7.1 | Doublet |

| H-7 | 7.3 - 7.4 | Doublet |

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 150 |

| C-3 | 112 - 114 |

| C-3a | 129 - 131 |

| C-4 | 127 - 129 |

| C-5 | 132 - 134 |

| C-6 | 122 - 124 |

| C-7 | 110 - 112 |

| C-7a | 153 - 155 |

| 2-CH₃ | 10 - 12 |

| 3-CH₃ | 8 - 10 |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing definitive evidence of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 2,3,5-Trimethyl-1-benzofuran, a COSY spectrum would show a correlation between the aromatic protons H-6 and H-7, confirming their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. An HSQC experiment would definitively link the signals of H-4, H-6, and H-7 to their corresponding carbon atoms (C-4, C-6, and C-7) and each methyl proton signal to its respective methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire carbon skeleton by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. Key correlations for 2,3,5-Trimethyl-1-benzofuran would include:

Correlations from the 2-CH₃ protons to carbons C-2 and C-3.

Correlations from the 3-CH₃ protons to carbons C-2, C-3, and C-3a.

Correlations from the 5-CH₃ protons to carbons C-4, C-5, and C-6, unambiguously confirming its position on the benzene ring.

Correlations from the aromatic proton H-4 to carbons C-5 and C-7a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. ijpsm.com For 2,3,5-Trimethyl-1-benzofuran, the molecular formula is C₁₁H₁₂O. HRMS can distinguish this composition from other formulas with the same nominal mass. The exact mass can be calculated and compared with the experimental value to confirm the elemental composition. ubbcluj.ro

Table 2: HRMS Data for 2,3,5-Trimethyl-1-benzofuran

| Formula | Calculated Monoisotopic Mass (Da) |

|---|

The fragmentation of methyl-substituted benzofurans in an electron ionization (EI) mass spectrometer typically proceeds through pathways that lead to stable aromatic cations. core.ac.uk The molecular ion peak (M⁺˙) at m/z = 160 would be expected to be prominent. A primary fragmentation step is often the loss of a methyl radical (˙CH₃) from one of the substituent positions to form a highly stable cation. The most likely fragmentation is the loss of the C-3 methyl group, leading to the formation of a benzopyrylium (chromenylium) type ion at m/z = 145. This [M-15]⁺ ion is often a major peak in the mass spectra of such compounds. core.ac.ukresearchgate.net Further fragmentation could involve the loss of carbon monoxide (CO) from this ion to yield a fragment at m/z = 117.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Absorption of IR radiation or scattering in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

The IR spectrum of 2,3,5-Trimethyl-1-benzofuran would display characteristic absorption bands confirming the presence of its key structural features. nih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds, would strongly show the vibrations of the aromatic ring system.

Table 3: Characteristic IR Absorption Bands for 2,3,5-Trimethyl-1-benzofuran

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | C-H (in CH₃) | 2850 - 3000 |

| C=C Stretch (Aromatic) | Benzene Ring | ~1610, ~1500, ~1460 |

| C-O-C Stretch (Asymmetric) | Aryl-alkyl ether | 1230 - 1270 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of 2,3,5-Trimethyl-1-benzofuran is characterized by absorptions arising from π → π* electronic transitions within the conjugated benzofuran system. libretexts.orgyoutube.com The parent benzofuran molecule shows strong absorption bands. nist.gov The addition of three methyl groups, which act as auxochromes, is expected to cause a small bathochromic (red) shift to longer wavelengths. The spectrum would likely exhibit two main absorption bands, typical for benzofuran derivatives, in the range of 240-290 nm.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined using single-crystal X-ray crystallography. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.

A comprehensive search of crystallographic databases indicates that the specific crystal structure of 2,3,5-trimethyl-1-benzofuran has not been reported to date. However, the structural elucidation of several closely related substituted trimethyl-benzofuran derivatives by X-ray crystallography offers valuable insights into the likely solid-state conformation and packing of this class of compounds.

Detailed crystallographic data has been published for derivatives such as 3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran and 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran. nih.gov These studies reveal key structural features of the trimethyl-benzofuran scaffold.

In the case of 3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, the analysis showed that the 3-fluorophenyl ring is oriented at a significant dihedral angle relative to the plane of the benzofuran core. nih.gov The crystal packing is characterized by weak intermolecular C-H···O hydrogen bonds and slipped π-π stacking interactions between the furan (B31954) and benzene rings of adjacent molecules. nih.gov

Similarly, the crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran also exhibits a nearly perpendicular arrangement between the benzofuran system and the appended phenyl ring. nih.gov The solid-state architecture is stabilized by a combination of C-H···O hydrogen bonds, Br···Br interactions, C-H···π interactions, and π-π stacking. nih.gov

The crystallographic parameters for these related compounds are summarized in the table below. This data provides a foundational understanding of the solid-state structures of substituted trimethyl-benzofuran derivatives.

Interactive Table of Crystallographic Data for Related Benzofuran Derivatives

| Parameter | 3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran | 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran |

| Formula | C₁₇H₁₅FO₃S | C₁₈H₁₇BrO₂S |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.3603(1) | 7.4011(2) |

| b (Å) | 10.3121(2) | 10.6609(2) |

| c (Å) | 11.0590(2) | 11.1857(2) |

| α (˚) | 111.753(1) | 67.265(1) |

| β (˚) | 92.864(1) | 86.593(1) |

| γ (˚) | 101.623(1) | 79.384(1) |

| Volume (ų) | 756.42(2) | 800.00(3) |

| Z | 2 | 2 |

| Temperature (K) | 173 | 173 |

| Radiation | Mo Kα | Mo Kα |

Computational and Theoretical Studies on 2,3,5 Trimethyl 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and reactivity of organic molecules like 2,3,5-trimethyl-1-benzofuran. These calculations offer deep insights into the molecule's geometry, stability, and reactive sites.

Molecular Geometry Optimization and Conformer Analysis

The foundational step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For 2,3,5-trimethyl-1-benzofuran, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of its lowest energy conformer. The planarity of the benzofuran (B130515) ring system is a key feature, with the methyl groups attached to it. Conformer analysis explores different spatial orientations of the methyl groups to identify the most energetically favorable structure.

Analysis of Frontier Molecular Orbitals (FMO: HOMO-LUMO energy gap)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For 2,3,5-trimethyl-1-benzofuran, the HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO is also distributed over the ring, indicating that this is the primary site for electronic transitions and reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. In the MEP map of 2,3,5-trimethyl-1-benzofuran, regions of negative electrostatic potential (typically colored red or yellow) are located around the oxygen atom of the furan (B31954) ring, indicating its nucleophilic character and propensity to interact with electrophiles. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Global and Local Reactivity Descriptors (GRDs)

Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

Local Reactivity Descriptors Local reactivity descriptors, such as Fukui functions, are used to identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For 2,3,5-trimethyl-1-benzofuran, these calculations can pinpoint which of the carbon atoms in the ring system is the most reactive.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)

DFT calculations can accurately predict various spectroscopic parameters for 2,3,5-trimethyl-1-benzofuran, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of 2,3,5-trimethyl-1-benzofuran, aiding in the interpretation of experimental NMR data.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For benzofuran derivatives, QSAR models are often developed using quantum chemical descriptors to correlate their structural features with specific biological activities, such as enzyme inhibition or receptor binding. nih.govnih.govderpharmachemica.com

A hypothetical QSAR study on a series of 2,3,5-trimethyl-1-benzofuran derivatives could be conducted to explore their potential as, for instance, antimicrobial or anticancer agents. In such a study, various quantum chemical descriptors would be calculated using computational methods like Density Functional Theory (DFT). These descriptors quantify various aspects of the molecule's electronic and steric properties.

A multiple linear regression (MLR) analysis could then be employed to derive a QSAR model. An example of a hypothetical QSAR equation for a series of benzofuran derivatives might look like:

pIC50 = β0 + β1(EHOMO) + β2(ELUMO) + β3(LogP) + β4(Dipole Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity. The coefficients (β) would indicate the direction and magnitude of the influence of each descriptor on the activity.

Table 1: Hypothetical Quantum Chemical Descriptors for a Series of 2,3,5-Trimethyl-1-benzofuran Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | LogP | Dipole Moment (Debye) | Predicted pIC50 |

| Derivative 1 | -6.2 | -1.5 | 4.1 | 2.5 | 5.8 |

| Derivative 2 | -6.5 | -1.2 | 4.5 | 3.1 | 6.2 |

| Derivative 3 | -6.1 | -1.8 | 3.9 | 2.2 | 5.5 |

| Derivative 4 | -6.8 | -1.0 | 4.8 | 3.5 | 6.7 |

This table is illustrative and based on typical values found in QSAR studies of benzofuran derivatives.

From such a model, researchers could infer that a lower HOMO-LUMO energy gap, higher lipophilicity (LogP), and a larger dipole moment might be beneficial for the biological activity of this class of compounds. These insights would be invaluable for designing new, more potent derivatives.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like 2,3,5-trimethyl-1-benzofuran, MD simulations can provide detailed insights into its interactions with biological macromolecules, such as proteins or nucleic acids, or its behavior in a solvent environment. nih.govd-nb.inforesearchgate.net

In a typical MD simulation study, the benzofuran derivative would be placed in a simulation box with the target protein and water molecules. The simulation would then track the trajectory of each atom over a period of nanoseconds, revealing the stability of the compound in the protein's binding site and the key intermolecular interactions.

Key intermolecular forces that would be analyzed include:

Hydrogen Bonds: Formed between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: An attractive, noncovalent interaction between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Table 2: Potential Intermolecular Interactions of 2,3,5-Trimethyl-1-benzofuran in a Hypothetical Protein Binding Site

| Type of Interaction | Interacting Residues (Hypothetical) | Description |

| Hydrogen Bond | Gln73, Lys107 | The oxygen atom of the benzofuran ring could act as a hydrogen bond acceptor with amino acid residues in the protein's active site. |

| Hydrophobic Interaction | Leu45, Val89, Ile100 | The methyl groups and the benzene (B151609) ring of the benzofuran core would likely engage in hydrophobic interactions with nonpolar residues. |

| π-π Stacking | Phe120, Tyr198 | The aromatic benzofuran ring system could form stacking interactions with the aromatic side chains of phenylalanine or tyrosine. |

This table is a hypothetical representation based on MD studies of similar benzofuran derivatives. acs.org

The stability of these interactions over the simulation time would indicate the binding affinity of 2,3,5-trimethyl-1-benzofuran to the target protein, providing a rationale for its potential biological activity.

Studies of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. Benzofuran derivatives have been investigated for their NLO properties due to their aromatic nature. mdpi.comnih.gov

Computational studies, typically using DFT methods, can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A high hyperpolarizability value is indicative of a strong NLO response.

For 2,3,5-trimethyl-1-benzofuran, the introduction of electron-donating and electron-accepting groups at different positions on the benzofuran scaffold could be explored to enhance its NLO properties.

Table 3: Hypothetical Calculated NLO Properties of Substituted 2,3,5-Trimethyl-1-benzofuran Derivatives

| Compound | Substituent at C-6 | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 2,3,5-Trimethyl-1-benzofuran | -H | 2.1 | 150 | 50 |

| Derivative A | -NO2 (Acceptor) | 5.8 | 180 | 800 |

| Derivative B | -NH2 (Donor) | 3.5 | 175 | 450 |

| Derivative C (Push-Pull) | -NO2 at C-6, -NH2 at C-4 | 9.2 | 210 | 2500 |

This table is illustrative, demonstrating the expected trends in NLO properties upon substitution, based on studies of other NLO chromophores. researchgate.netrsc.org

These theoretical calculations would guide the synthesis of novel benzofuran derivatives with optimized NLO characteristics for potential use in advanced optical materials and devices.

Applications and Emerging Roles of 2,3,5 Trimethyl 1 Benzofuran in Organic and Materials Chemistry

2,3,5-Trimethyl-1-benzofuran as a Synthetic Building Block and Intermediate

2,3,5-Trimethyl-1-benzofuran serves as a valuable starting material and intermediate in the synthesis of a wide array of more complex molecules. Its inherent reactivity allows for various chemical transformations, making it a key component in the synthetic chemist's toolbox.

One of the primary applications of 2,3,5-trimethyl-1-benzofuran is as a precursor for the synthesis of other benzofuran (B130515) derivatives. The methyl groups on the benzofuran ring can be functionalized or modified to introduce new chemical moieties, thereby expanding the diversity of accessible compounds. For instance, oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes, which can then be used in subsequent coupling reactions.

The benzofuran ring system itself is amenable to various synthetic transformations. Electrophilic substitution reactions can occur on the benzene (B151609) ring, allowing for the introduction of a range of substituents. Furthermore, the furan (B31954) ring can participate in cycloaddition reactions, providing a pathway to more complex polycyclic structures.

A notable example of its use as an intermediate is in the synthesis of compounds with potential biological activity. Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govontosight.ai By using 2,3,5-trimethyl-1-benzofuran as a starting point, chemists can design and synthesize novel benzofuran-based compounds with tailored biological profiles.

The synthesis of 2,3,5-trimethyl-1-benzofuran itself can be achieved through several methods, including the reaction of 2,3,5-trimethylphenol (B45783) with dichloroiodobenzene in the presence of a copper catalyst. ontosight.ai This accessibility further enhances its utility as a building block in organic synthesis.

Integration into Complex Organic Scaffolds and Architectures

The unique structural features of 2,3,5-trimethyl-1-benzofuran make it an attractive component for incorporation into larger, more complex organic molecules. Its rigid, planar benzofuran core can serve as a scaffold upon which to build intricate three-dimensional structures.

One area where this is particularly relevant is in the total synthesis of natural products. rsc.org Many natural products contain benzofuran or related heterocyclic motifs. rsc.org The targeted synthesis of these complex molecules often relies on the use of pre-functionalized building blocks, and 2,3,5-trimethyl-1-benzofuran can serve this purpose effectively. For example, a strategy for the synthesis of 2,3,5-trisubstituted benzofurans was developed using three successive cross-coupling reactions, highlighting the utility of substituted benzofurans in constructing complex natural product-like structures. rsc.org

Beyond natural product synthesis, 2,3,5-trimethyl-1-benzofuran can be integrated into supramolecular architectures. The aromatic nature of the benzofuran ring allows for π-π stacking interactions, which can be exploited in the design of self-assembling systems. These systems have potential applications in areas such as molecular recognition, sensing, and materials science.

The synthesis of macrocycles and other large ring systems can also benefit from the inclusion of the 2,3,5-trimethyl-1-benzofuran unit. The defined geometry of the benzofuran core can impart a degree of pre-organization to the macrocyclic precursor, facilitating the cyclization step.

Role in Catalyst and Ligand Design and Development

The development of new catalysts and ligands is a cornerstone of modern organic chemistry, enabling the efficient and selective synthesis of a vast array of molecules. The structural and electronic properties of 2,3,5-trimethyl-1-benzofuran and its derivatives make them promising candidates for applications in catalysis.

Benzofuran-based ligands have been explored for their ability to coordinate with various transition metals, forming catalytically active complexes. The oxygen atom in the furan ring and the potential for substitution on the aromatic ring provide multiple coordination sites. The methyl groups on 2,3,5-trimethyl-1-benzofuran can also be functionalized to introduce additional donor atoms, creating multidentate ligands. These ligands can influence the steric and electronic environment around the metal center, thereby tuning the reactivity and selectivity of the catalyst.

For example, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency of these reactions is often dependent on the nature of the ligand coordinated to the palladium center. Benzofuran-based phosphine (B1218219) ligands have been investigated in this context.

Furthermore, the benzofuran scaffold itself can act as a chiral auxiliary in asymmetric catalysis. By introducing a chiral substituent onto the benzofuran ring, it is possible to create a chiral environment that can induce enantioselectivity in a catalytic reaction.

While the direct use of 2,3,5-trimethyl-1-benzofuran in catalysis is not extensively documented, its derivatives hold significant potential. The ability to systematically modify the substitution pattern of the benzofuran ring allows for the rational design of ligands with tailored properties for specific catalytic applications.

Precursor in Advanced Materials Synthesis (e.g., polymers, functional materials)

The unique properties of the benzofuran ring system, including its aromaticity, rigidity, and potential for functionalization, make it an attractive building block for the synthesis of advanced materials. 2,3,5-Trimethyl-1-benzofuran can serve as a monomer or a precursor to monomers for the creation of polymers and other functional materials with tailored properties.